

An In-depth Technical Guide to cis- and trans-Ethyl 3-hexenoate

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Compound of Interest

Compound Name: *Ethyl 3-hexenoate*

Cat. No.: *B1231028*

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This technical guide provides comprehensive information on the chemical identifiers, properties, and analytical methodologies for the cis- and trans-isomers of **Ethyl 3-hexenoate**. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require detailed technical data and protocols.

Chemical Identification and Properties

The isomers of **Ethyl 3-hexenoate**, while sharing the same molecular formula and weight, exhibit distinct spatial arrangements around the carbon-carbon double bond, leading to different physical properties and CAS numbers.

trans-Ethyl 3-hexenoate, also known as Ethyl (E)-3-hexenoate, is a colorless liquid.^[1] It is recognized for its fruity, pineapple-like aroma and is used as a flavoring and fragrance agent.^[1] The primary CAS number for the trans-isomer is 2396-83-0.^{[2][3][4][5][6][7][8][9]} Another CAS number, 26553-46-8, is also associated with the trans-isomer.^{[10][11][12][13]}

cis-Ethyl 3-hexenoate, or Ethyl (Z)-3-hexenoate, is also a colorless to pale yellow liquid.^{[14][15]} Its designated CAS number is 64187-83-3.^{[14][15][16][17][18][19]}

A summary of their key chemical and physical properties is presented below for easy comparison.

Table 1: Physicochemical Properties of **Ethyl 3-hexenoate** Isomers

Property	trans-Ethyl 3-hexenoate	cis-Ethyl 3-hexenoate
CAS Number	2396-83-0 [2] [3] [7] [9]	64187-83-3 [14] [15] [16] [17] [18] [19]
Alternate CAS	26553-46-8 [10] [11] [12] [13]	N/A
Molecular Formula	C ₈ H ₁₄ O ₂ [2] [3] [10] [11]	C ₈ H ₁₄ O ₂ [14] [17] [18]
Molecular Weight	142.20 g/mol [2] [3] [6]	142.20 g/mol [4] [17]
Appearance	Colorless liquid [1]	Colorless to pale yellow liquid [14] [15]
Density	0.896 g/mL at 25 °C [4] [9] [10]	0.901±0.06 g/cm ³ (Predicted) [17]
Boiling Point	63-64 °C at 12 mmHg [4] [9]	169.3±9.0 °C (Predicted) [17]
Refractive Index	n _{20/D} 1.426 (lit.) [4] [9]	N/A
Flash Point	59 °C (138.2 °F) - closed cup [6] [9]	130.00 °F TCC [14]
Synonyms	Ethyl (E)-hex-3-enoate [6] , Ethyl hydrosorbate [20]	Ethyl (Z)-hex-3-enoate [14] [18] , Ethyl (3Z)-3-hexenoate [18]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of chemical compounds. Below are methodologies cited in the literature for **Ethyl 3-hexenoate**.

Synthesis of cis-3-hexenal Acetal Compounds

A patented method describes the synthesis of cis-3-hexenal acetal compounds, which can be precursors or related structures to cis-**Ethyl 3-hexenoate**.[\[21\]](#)

- Reaction: Condensation of cis-3-hexenal with an alcohol (e.g., ethanol) in the presence of a catalyst and a dehydrating agent.
- Catalyst: p-toluenesulfonic acid or its pyridinium salt are preferred.[\[21\]](#)

- Reactant Ratio: The amount of alcohol is typically in the range of 0.1 to 20 moles per mole of the starting acetal compound.[21]
- Conditions: The reaction mixture is stirred at 50°C under reduced pressure (10 mmHg) for 3 hours.[21]
- Purification: The product can be purified by distillation. For example, a related compound was distilled at 106°C at 1 mmHg to achieve 99% purity as determined by gas chromatography.[21]

Enzymatic Synthesis of Ethyl Hexanoate

While not specific to the 3-hexenoate isomer, enzymatic synthesis is a common method for producing esters like ethyl hexanoate. This method can be adapted for the synthesis of unsaturated esters.

- Enzyme: Immobilized lipases, such as Lipase from *Candida antarctica* (CALB), are commonly used.[22]
- Substrates: An alcohol (ethanol) and a carboxylic acid (hexanoic acid or a derivative).[22]
- Solvent System: The reaction can be carried out in a solvent like toluene or in a solvent-free system.[22]
- Conditions: Reactions are typically performed at a controlled temperature (e.g., 20 °C) for a set duration (e.g., two hours) with a specific molar ratio of substrates (e.g., 1:1).[22]

Analytical Methods

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds like the isomers of **Ethyl 3-hexenoate**.

- Gas Chromatography (GC): Separates the isomers based on their boiling points and interactions with the stationary phase of the GC column.
- Mass Spectrometry (MS): Provides a mass spectrum for each eluted compound, which is a fragmentation pattern that can be used for identification by comparing it to spectral libraries.

[\[23\]](#)

- Supporting Techniques: For unambiguous identification, especially in complex mixtures, other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often used in conjunction with GC-MS.[23]

Logical and Experimental Workflows

The following diagrams illustrate a typical experimental workflow for the analysis of **Ethyl 3-hexenoate** isomers and a conceptual representation of an enzymatic synthesis process.

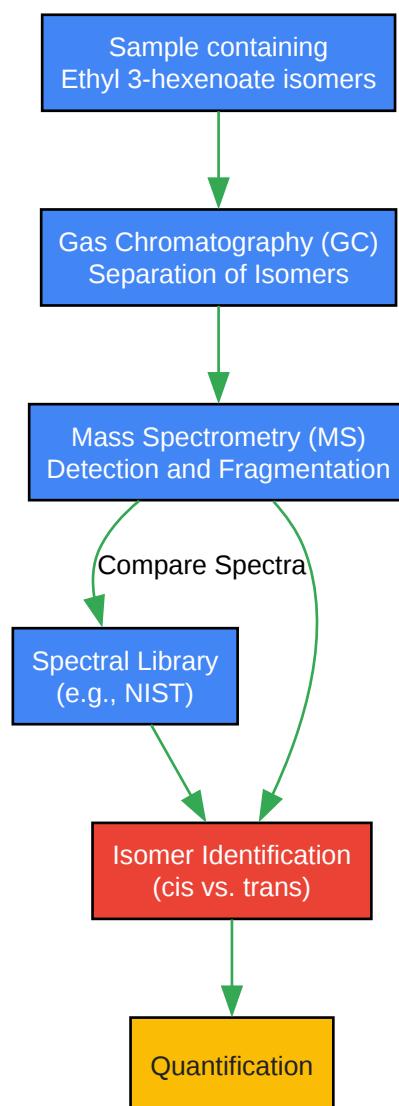


Figure 1: Analytical Workflow for Ethyl 3-hexenoate Isomer Identification

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Caption: Workflow for GC-MS analysis of **Ethyl 3-hexenoate**.

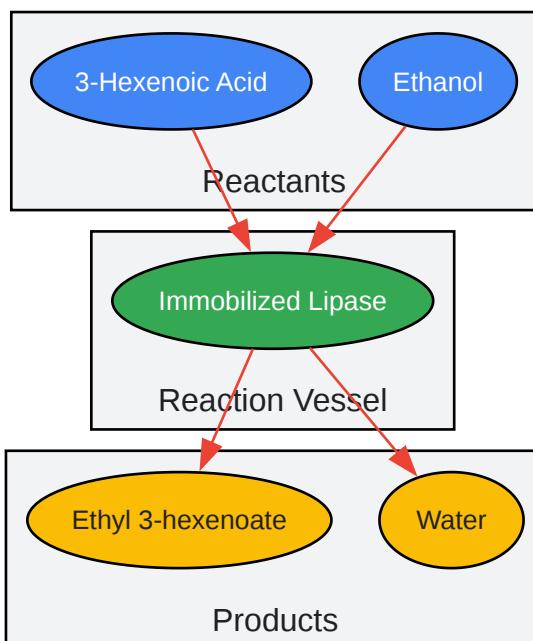


Figure 2: Conceptual Flow of Enzymatic Ester Synthesis

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Caption: Enzymatic synthesis of **Ethyl 3-hexenoate**.

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